molecular formula C17H19NO B13249017 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13249017
M. Wt: 253.34 g/mol
InChI Key: KFMDORGISZOVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline (abbreviated as 7-BnO-3-Me-THIQ) is a tetrahydroisoquinoline (THIQ) derivative featuring a benzyloxy group at the 7-position and a methyl group at the 3-position. THIQs are bicyclic amines with diverse pharmacological activities, ranging from neuroprotective effects to antitubulin properties .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-methyl-7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C17H19NO/c1-13-9-15-7-8-17(10-16(15)11-18-13)19-12-14-5-3-2-4-6-14/h2-8,10,13,18H,9,11-12H2,1H3

InChI Key

KFMDORGISZOVMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of 7-(Benzyloxy)isoquinoline

One of the most direct and documented methods involves the hydrogenation of 7-(Benzyloxy)isoquinoline to yield 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline, which can then be methylated at the 3-position if required.

Procedure:

  • Starting Material: 7-(Benzyloxy)isoquinoline
  • Solvent: Methanol (100 mL)
  • Catalyst: Platinum oxide (100 mg)
  • Conditions: Hydrogenation under 50 psi hydrogen pressure using a Parr apparatus
  • Workup: Catalyst filtration, solvent evaporation under reduced pressure, crystallization with hexane/diethyl ether
  • Yield: Approximately 64%

Key Spectroscopic Data:
^1H NMR (CDCl_3) shows characteristic signals for the tetrahydroisoquinoline ring protons and aromatic protons, confirming the structure.

This method is straightforward but requires careful control of hydrogenation conditions to avoid over-reduction or deprotection of the benzyloxy group.

Bischler–Napieralski Cyclization Route

This classical approach involves:

  • Preparation of 7-(Benzyloxy)phenylethylamine intermediates via O-benzylation of hydroxybenzaldehyde derivatives.
  • Condensation with formamide derivatives or acyl chlorides to form amides.
  • Cyclization using phosphorus oxychloride (POCl_3) or other dehydrating agents to form dihydroisoquinoline intermediates.
  • Reduction of the iminium intermediate to tetrahydroisoquinoline.
  • Methylation at the 3-position via alkylation or reductive amination.

Typical Reaction Sequence:

Step Reaction Type Reagents/Conditions Product Yield (%)
1 O-Benzylation Benzyl bromide, K2CO3, DMF 7-(Benzyloxy)benzaldehyde High
2 Henry Reaction (Nitrostyrene) Nitromethane, base β-Nitrostyrene Moderate
3 Reduction LiAlH_4 7-(Benzyloxy)phenylethylamine 74% over 3 steps
4 Amide Formation Ethyl formate or acyl chloride Formamide or amide intermediate High
5 Bischler–Napieralski Cyclization POCl3, Et3N, CH2Cl2 3,4-Dihydroisoquinoline High
6 Reduction NaBH_4 or catalytic hydrogenation 1,2,3,4-Tetrahydroisoquinoline High
7 N-Methylation / 3-Methylation Iodomethane, formaldehyde/NaBH_4 3-Methyl derivative Moderate

This method allows for structural versatility and introduction of substituents at various positions, including the 3-methyl group.

Reductive Amination and Alkylation Variants

Alternative methods involve:

  • Reductive amination of 7-(Benzyloxy)isoquinoline derivatives with formaldehyde and sodium borohydride to introduce the methyl group at the 3-position.
  • Use of formamidine intermediates and metalation-alkylation sequences for asymmetric synthesis of substituted tetrahydroisoquinolines.

These methods provide control over stereochemistry and substitution patterns but require more complex reagents and conditions.

Comparative Data Table of Key Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic Hydrogenation 7-(Benzyloxy)isoquinoline PtO2, H2 (50 psi) Methanol, room temp 64 Simple, direct reduction
Bischler–Napieralski Cyclization 7-(Benzyloxy)phenylethylamine POCl3, Et3N CH2Cl2, reflux High Allows for further functionalization
Reductive Amination 7-(Benzyloxy)isoquinoline + formaldehyde NaBH_4 Methanol, room temp Moderate Introduces 3-methyl group selectively
Metalation-Alkylation Formamidine derivatives t-BuLi, benzyl bromides Low temperature, inert atmosphere Moderate Used for asymmetric synthesis

Research Findings and Optimizations

  • Catalyst Choice: Platinum oxide is preferred for hydrogenation due to its selectivity and mild conditions, minimizing benzyloxy deprotection.
  • Reduction Efficiency: Borane (BH_3·THF) has proven more efficient than lithium aluminum hydride for reduction of amides to amines in related tetrahydroisoquinoline syntheses.
  • Cyclization Conditions: The Bischler–Napieralski reaction typically employs POCl_3 with triethylamine in dichloromethane, providing high yields of dihydroisoquinoline intermediates.
  • Methylation: N-methylation and 3-methylation can be achieved via reductive amination with formaldehyde and sodium borohydride or alkylation with iodomethane, with moderate to good yields.
  • Purification: Products are often purified by crystallization or silica gel chromatography using solvent systems such as hexane/diethyl ether or ethyl acetate/dichloromethane mixtures.

Scientific Research Applications

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research explores its potential as a therapeutic agent for neurological disorders and cancer due to its structural similarity to bioactive natural products.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as monoamine oxidase (MAO) and receptors like dopamine receptors.

    Pathways Involved: It can modulate neurotransmitter levels and influence signaling pathways related to mood regulation and neuroprotection.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Physicochemical Properties

The biological and chemical profiles of THIQs are highly sensitive to substituent positions and types. Below is a comparative analysis of 7-BnO-3-Me-THIQ with key analogs:

Compound Name Substituents Key Properties References
7-BnO-3-Me-THIQ 7-benzyloxy, 3-methyl Enhanced lipophilicity (benzyloxy); C3-methyl boosts conformational stability
6-BnO-7-MeO-3-Me-THIQ 6-benzyloxy, 7-methoxy, 3-methyl Lower lipophilicity (methoxy vs. benzyloxy); reduced BBB penetration
1-MeTHIQ (1-Methyl-THIQ) 1-methyl Neuroprotective; increases glutathione and nitric oxide levels
1-BnTHIQ (1-Benzyl-THIQ) 1-benzyl Neurotoxic; reduces dopamine levels
7-MeO-3-Me-THIQ 7-methoxy, 3-methyl Moderate antitubulin activity; lower GI50 compared to benzyloxy analogs
7-Trifluoromethyl-THIQ 7-trifluoromethyl High reactivity in cross-coupling; potential for drug-resistant cancer targeting
Key Observations:
  • Positional Effects: Substitution at the 7-position (benzyloxy vs. methoxy) significantly alters lipophilicity and bioactivity. Benzyloxy groups enhance membrane permeability, as seen in 7-BnO-3-Me-THIQ, compared to methoxy analogs like 7-MeO-3-Me-THIQ .
  • C3-Methyl Impact: The 3-methyl group in 7-BnO-3-Me-THIQ stabilizes conformations critical for binding to tubulin, enhancing antiproliferative activity (GI50 ~220 nM in DU-145 cells) compared to non-methylated analogs (GI50 ~2.1 μM) .
Antiproliferative Effects:
  • 7-BnO-3-Me-THIQ: Demonstrates potent antitubulin activity, disrupting microtubule polymerization in cancer cells. Its benzyloxy group may enhance binding to hydrophobic pockets in tubulin .
  • 7-Trifluoromethyl-THIQ : Exhibits activity against drug-resistant cancers (e.g., MCF-7), but its electrophilic trifluoromethyl group may limit stability .
Neuroactive Profiles:
  • 1-MeTHIQ: Neuroprotective via antioxidant mechanisms (↑ GSH, NO), contrasting with 7-BnO-3-Me-THIQ’s unknown neuroactivity .
  • 1-BnTHIQ : Reduces dopamine synthesis (↓ tyrosine hydroxylase), highlighting the neurotoxic risks of certain substitutions .

Biological Activity

7-(Benzyloxy)-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

1. Orexin Receptor Antagonism
Research indicates that 7-substituted tetrahydroisoquinolines exhibit potent antagonism at the orexin 1 (OX1) receptor, which is implicated in various physiological processes including sleep regulation and drug addiction. The compound has shown significant antagonistic activity with a dissociation constant (KeK_e) of approximately 23.7 nM, indicating its potential as a therapeutic agent for conditions related to orexin signaling dysregulation .

2. Neurotoxicity and Neuroprotection
The structural analog 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), closely related to 7-(benzyloxy)-3-methyl-THIQ, has been studied for its neurotoxic effects on dopaminergic neurons. At low concentrations (50 μM), it exhibits neuroprotective properties; however, at higher concentrations (500 μM), it becomes neurotoxic and enhances apoptotic pathways in neuronal cells . This duality in effect highlights the importance of dosage in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroisoquinolines is significantly influenced by their structural modifications. In particular, the presence of a benzyloxy group at the 7-position has been shown to enhance antagonistic potency at the OX1 receptor while maintaining selectivity against OX2 receptors .

Table 1: Structure-Activity Relationship of Tetrahydroisoquinolines

CompoundR GroupOX1 KeK_e (nM)OX2 KeK_e (nM)Selectivity
10cn-Propyl23.7>10000108-fold
10bEthyl37.3>10000268-fold
10dIsopropyl49.7>10000201-fold
10aMethoxy512>10000Low

The mechanism by which these compounds exert their effects involves competitive antagonism at the orexin receptors. Studies suggest that the binding affinity and selectivity are influenced by both the electronic properties and steric factors of the substituents on the tetrahydroisoquinoline scaffold .

Case Studies

Case Study: Neuroprotective Effects
A study examining the neuroprotective effects of THIQs demonstrated that low doses could mitigate glutamate-induced neuronal apoptosis by modulating apoptotic markers such as caspase-3 activity and mitochondrial membrane potential. This suggests a potential application for these compounds in neurodegenerative diseases where excitotoxicity is a concern .

Case Study: Drug Addiction Treatment
Another investigation into the role of orexin receptor antagonists in drug addiction revealed that compounds like 7-(benzyloxy)-3-methyl-THIQ could reduce drug-seeking behavior in animal models. This positions such compounds as promising candidates for developing therapies aimed at treating substance use disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.